
Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- is a chemical compound known for its unique structure and properties. It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of tellurium in its structure makes it particularly interesting for various scientific applications.
Preparation Methods
The synthesis of Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- typically involves the reaction of phenyl tellurium trichloride with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tellurium-containing compounds.
Biology: Its unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of tellurium allows it to participate in redox reactions, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable tool for studying complex biological systems.
Comparison with Similar Compounds
Similar compounds to Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- include other tellurium-containing heterocycles such as:
Benzothiazole: Known for its applications in medicinal chemistry and material science.
Benzoselenazole: Similar in structure but contains selenium instead of tellurium, with distinct chemical properties.
Benzimidazole: Widely used in pharmaceuticals, particularly as anthelmintic agents
Properties
CAS No. |
118137-62-5 |
|---|---|
Molecular Formula |
C13H9Br2NTe |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
1,1-dibromo-2-phenyl-1λ4,3-benzotellurazole |
InChI |
InChI=1S/C13H9Br2NTe/c14-17(15)12-9-5-4-8-11(12)16-13(17)10-6-2-1-3-7-10/h1-9H |
InChI Key |
ZUWBETZAUBBRPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[Te]2(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


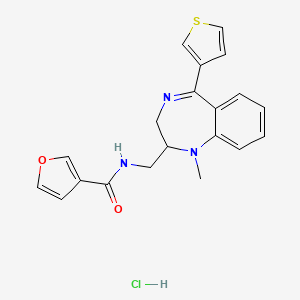


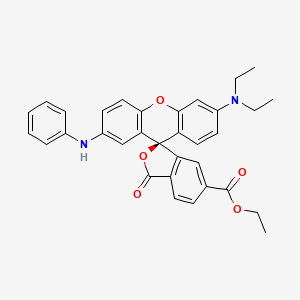
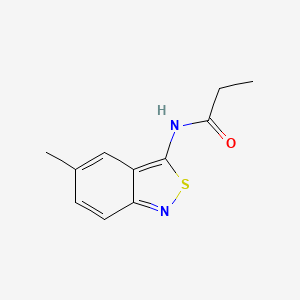
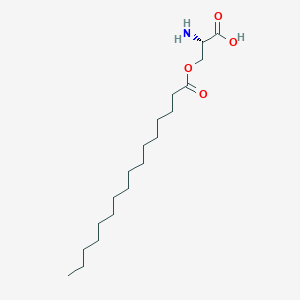
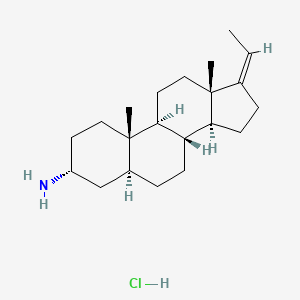

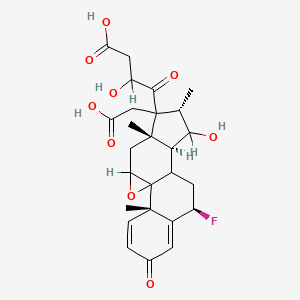
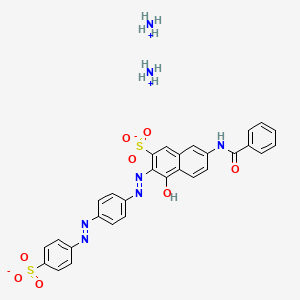
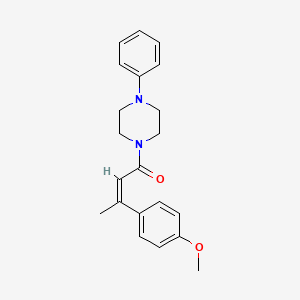
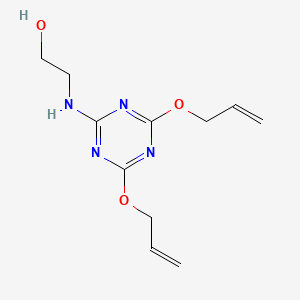

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)
